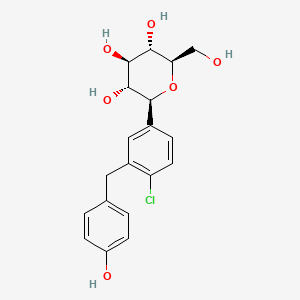

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Übersicht

Beschreibung

O-Desethyl-Dapagliflozin ist ein Metabolit von Dapagliflozin, einem Hemmstoff des Natrium-Glucose-Cotransporters 2. Diese Verbindung ist von Bedeutung bei der Behandlung von Typ-2-Diabetes mellitus, da sie die Rückresorption von Glucose in den Nieren hemmt und so den Blutzuckerspiegel senkt .

Wirkmechanismus

Target of Action

EMpagliflozin Impurity 5, also known as (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is the predominant transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation . By inhibiting SGLT2, the compound increases urinary glucose excretion, contributing to improved glycemic control .

Mode of Action

EMpagliflozin Impurity 5 acts as an inhibitor of SGLT2 . It reduces the renal reabsorption of filtered glucose and lowers the renal tubular threshold for glucosuria . This leads to increased urinary glucose excretion, improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been shown to modulate cardiomyocyte oxidative stress, influence cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also appears to inhibit the TNFα/TLR/NF-κB signaling pathway, which is involved in inflammation and immune responses .

Pharmacokinetics

EMpagliflozin Impurity 5 is rapidly absorbed after oral administration, reaching peak plasma concentrations approximately 1.33–3.0 hours after dosing . The compound shows a biphasic decline with a mean terminal elimination half-life ranging from 10 to 19 hours . Increases in exposure (area under the plasma concentration–time curve [AUC] and maximum concentration of analyte in plasma [Cmax]) are approximately proportional with dose .

Result of Action

The inhibition of SGLT2 by EMpagliflozin Impurity 5 leads to increased urinary glucose excretion, contributing to improved glycemic control . This results in reduced fasting plasma glucose levels, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A1C (HbA1C). It also leads to significant weight reduction in patients with type 2 diabetes mellitus . Furthermore, it has been shown to reduce hospitalizations for heart failure and the number of deaths from cardiovascular causes .

Action Environment

The action of EMpagliflozin Impurity 5 can be influenced by various environmental factors. For instance, the presence of impurities in the drug can affect its efficacy and safety . Additionally, the method of drug synthesis or storage conditions can lead to the formation of organic impurities . These impurities, even in small concentrations, may affect the drug’s efficacy and safety . Therefore, quality control measures, such as the development of robust methodologies for the analysis of the drug and its impurities, are crucial .

Vorbereitungsmethoden

Die Synthese von O-Desethyl-Dapagliflozin beinhaltet die enantioselektive Deethylierung von Dapagliflozin. Dieser Prozess kann durch verschiedene synthetische Verfahren erreicht werden, einschließlich der Verwendung spezifischer Reagenzien und Bedingungen, um die selektive Entfernung der Ethylgruppe sicherzustellen, während die Integrität der verbleibenden Molekülstruktur erhalten bleibt . Industrielle Produktionsmethoden umfassen oft optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, wobei fortschrittliche Techniken wie die Chromatographie zur Reinigung eingesetzt werden .

Analyse Chemischer Reaktionen

O-Desethyl-Dapagliflozin unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab, beinhalten aber typischerweise Modifikationen an den Hydroxyl- und Phenylgruppen innerhalb des Moleküls .

Wissenschaftliche Forschungsanwendungen

O-Desethyl-Dapagliflozin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Referenzverbindung zur Untersuchung des Metabolismus von Dapagliflozin und seinen Analoga verwendet. In der Biologie und Medizin wird es in pharmakokinetischen und pharmakodynamischen Studien eingesetzt, um seine Auswirkungen auf den Glukosestoffwechsel und seine potenziellen therapeutischen Vorteile zu verstehen. Darüber hinaus findet es Anwendung in der pharmazeutischen Industrie für die Entwicklung neuer Medikamente, die auf Glukosetransportmechanismen abzielen .

Wirkmechanismus

Der Wirkmechanismus von O-Desethyl-Dapagliflozin beinhaltet die Hemmung des Natrium-Glucose-Cotransporters 2 in den proximalen Nierentubuli. Diese Hemmung reduziert die Rückresorption von filtrierter Glucose aus dem Tubuluslumen, was zu einer erhöhten Glukoseexkretion im Urin und einer daraus resultierenden Senkung des Blutzuckerspiegels führt. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen das Natrium-Glucose-Cotransporter-2-Protein und die assoziierten Signalwege, die die Glukosehomöostase regulieren .

Vergleich Mit ähnlichen Verbindungen

O-Desethyl-Dapagliflozin ähnelt anderen Hemmstoffen des Natrium-Glucose-Cotransporters 2 wie Canagliflozin, Empagliflozin und Ipragliflozin. Es ist einzigartig in seinem spezifischen Stoffwechselprofil und den besonderen Wegen, die es beeinflusst. Im Vergleich zu Empagliflozin beispielsweise hat O-Desethyl-Dapagliflozin ein anderes pharmakokinetisches Profil und kann unterschiedliche therapeutische Wirkungen und Sicherheitsprofile aufweisen . Andere ähnliche Verbindungen umfassen benzylisches Hydroxy-Dapagliflozin und Oxo-Dapagliflozin, die ebenfalls Metaboliten von Dapagliflozin sind .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQAIMBPQWETBE-FQBWVUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864070-37-1 | |

| Record name | Dapagliflozin metabolite M8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-511926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?

A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of this compound, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].

Q2: What is the significance of understanding the degradation products of empagliflozin?

A2: Identifying and characterizing degradation products like this compound is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.